KI23057 was developed as part of a series of pyrrolo[2,3-d]pyrimidin derivatives aimed at inhibiting receptor tyrosine kinases, particularly FGFRs. Its classification falls under the category of antineoplastic agents and protein kinase inhibitors, which are crucial in the treatment of cancers associated with receptor tyrosine kinase dysregulation. The compound has been evaluated for its inhibitory effects against vascular endothelial growth factor receptor 2 (VEGFR2) as well, indicating its broader potential in oncology .
The synthesis of KI23057 involves several key steps, which can be summarized as follows:
The molecular structure of KI23057 features a complex arrangement typical of kinase inhibitors, characterized by multiple aromatic rings and functional groups that facilitate binding to the target receptor. Key structural components include:
The compound's binding affinity is influenced by hydrogen bonding and π-π interactions within the ATP-binding site of FGFR2, which are critical for its inhibitory action .
KI23057 participates in several chemical reactions primarily focused on its interactions with FGFR2 and VEGFR2:
The mechanism of action for KI23057 involves:
KI23057 exhibits several important physical and chemical properties:
These properties are crucial for its formulation into therapeutic agents and influence its bioavailability and pharmacokinetics .
KI23057 has several promising applications in scientific research and clinical settings:
KI23057 represents a clinically significant small-molecule tyrosine kinase inhibitor (TKI) with potent activity against multiple receptor tyrosine kinases (RTKs) critically involved in oncogenesis and tumor progression. Its primary targets include vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor beta (PDGFRβ), fibroblast growth factor receptor 2 (FGFR2), and the stem cell factor receptor c-Kit. This multikinase targeting profile enables KI23057 to simultaneously disrupt several key angiogenic and proliferative pathways essential for tumor growth and maintenance [2] [4].
The therapeutic rationale for this multi-targeted approach stems from the frequent co-activation of these RTK pathways in epithelial cancers, particularly in gastric malignancies where FGFR2 amplification occurs in approximately 3-10% of cases. Preclinical evidence demonstrates that KI23057 significantly decreases the IC₅₀ values of chemotherapeutic agents in resistant gastric cancer cell lines (OCUM-2M/SN38, OCUM-2M/PTX, and OCUM-2M/VP16), indicating its ability to reverse multidrug resistance phenotypes [2]. The compound achieves this chemosensitization effect primarily by inhibiting ligand-dependent autophosphorylation of these RTKs, thereby blocking their constitutive activation in tumor cells and stromal components within the tumor microenvironment.
Table 1: Primary Kinase Targets of KI23057 and Their Oncogenic Roles
Target Receptor | Cellular Function | Therapeutic Impact of Inhibition |
---|---|---|
FGFR2 | Proliferation, differentiation, angiogenesis | Suppresses tumor growth, overcomes chemoresistance |
VEGFR | Angiogenesis, endothelial cell survival | Disrupts tumor vasculature, reduces nutrient supply |
PDGFRβ | Stromal activation, pericyte recruitment | Impairs tumor-stroma interactions, reduces desmoplasia |
c-Kit | Stem cell survival, proliferation | Targets cancer stem cell populations |
KI23057 functions as a potent ATP-competitive inhibitor that specifically targets the intracellular kinase domain of FGFR2, among other RTKs. Structural analyses reveal that the compound binds to the highly conserved ATP-binding pocket within the kinase domain, effectively preventing ATP from engaging with its catalytic site [6] [8]. This binding mechanism is characteristic of type I kinase inhibitors that recognize the active conformation of the kinase domain, locking it in an inactive state that cannot undergo autophosphorylation.
The binding affinity and specificity of KI23057 for FGFR2 stem from its molecular interactions with key residues in the hinge region and hydrophobic pockets adjacent to the ATP-binding site. X-ray crystallography studies of analogous FGFR inhibitors demonstrate that these compounds form critical hydrogen bonds with the backbone amide of E562 and the side chain of N568 in FGFR2, interactions likely conserved in KI23057 binding [8]. This precise molecular interaction disrupts the conformational changes required for kinase activation following receptor dimerization, thereby preventing trans-autophosphorylation of tyrosine residues in the activation loop. The compound's effectiveness as an ATP-competitive agent is evidenced by its ability to inhibit FGFR2 autophosphorylation at nanomolar concentrations in cellular assays, effectively suppressing downstream signaling cascades [2] [4].
The therapeutic efficacy of KI23057 primarily stems from its ability to disrupt critical intracellular signaling cascades downstream of its target RTKs, particularly the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. These signaling networks represent fundamental conduits for transmitting proliferative and survival signals from activated RTKs to the nucleus [3] [9].
Following inhibition of FGFR2 and other RTKs by KI23057, cancer cells exhibit significant suppression of phosphorylated ERK1/2 (p-ERK) and phosphorylated AKT (p-AKT), indicating successful blockade of these central signaling nodes. The MAPK/ERK pathway inhibition leads to reduced expression of cyclins and cyclin-dependent kinases, causing G₁/S cell cycle arrest. Simultaneously, PI3K/AKT pathway inhibition promotes apoptosis through downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL while upregulating pro-apoptotic factors such as BIM and BAD [9].
Molecular profiling of gastric cancer cells treated with KI23057 demonstrates significant alterations in key regulatory proteins downstream of these pathways. Specifically, the compound decreases expression of excision repair cross-complementation group 1 (ERCC1), a DNA repair enzyme associated with platinum resistance, and increases expression of the tumor suppressor p53 in specific resistant cell lines (OCUM-2M/SN38 and OCUM-2M/PTX) [2]. These modulatory effects collectively impair DNA damage repair mechanisms while restoring cell cycle checkpoint controls, thereby enhancing chemosensitivity.
Table 2: KI23057 Effects on Downstream Signaling Molecules in Resistant Cancer Models
Affected Pathway | Key Molecular Changes | Functional Consequences |
---|---|---|
MAPK/ERK | ↓ p-ERK, ↓ cyclin D1, ↑ p21 | Cell cycle arrest at G₁/S phase |
PI3K/AKT/mTOR | ↓ p-AKT, ↓ p-S6K, ↓ Bcl-2 | Increased apoptosis, reduced survival |
DNA Repair Machinery | ↓ ERCC1 expression | Enhanced platinum sensitivity |
Tumor Suppression | ↑ p53 expression, ↑ p21 | Restoration of cell cycle control |
KI23057 demonstrates remarkable selectivity in inhibiting ligand-induced autophosphorylation of FGFR2 within the complex tumor microenvironment. This targeted activity disrupts the paracrine signaling networks between cancer cells and stromal components that normally promote treatment resistance and disease progression [3] [6]. The compound's mechanism involves preferential binding to the activated conformations of FGFR2 present in malignant cells, which often exhibit constitutive kinase activity due to receptor overexpression or amplification.
In the tumor microenvironment, FGF ligands secreted by cancer-associated fibroblasts (CAFs) and tumor-associated macrophages (TAMs) create autocrine and paracrine loops that sustain cancer cell survival and proliferation. KI23057 effectively disrupts these signaling circuits by preventing FGF-induced FGFR2 dimerization and subsequent trans-autophosphorylation [3]. This selective inhibition is particularly evident in chemoresistant gastric cancer models, where KI23057 administration significantly enhanced apoptosis rates induced by chemotherapeutic agents in both drug-resistant cell lines and their parental counterparts [2].
The compound's ability to modulate the tumor microenvironment extends beyond direct cancer cell targeting. By inhibiting PDGFRβ signaling, KI23057 impairs the activation and recruitment of cancer-associated fibroblasts and pericytes, thereby reducing stromal deposition and remodeling that contribute to chemoresistance. This multi-faceted approach simultaneously targets both the malignant cells and their supportive stromal ecosystem, creating an unfavorable microenvironment for tumor progression and resistance development.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7